molecular formula C12H15N3O3 B2875145 5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide CAS No. 2034384-47-7

5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2875145
CAS No.: 2034384-47-7
M. Wt: 249.27
InChI Key: XICYTUIDLYEZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide is a high-purity chemical compound for research use only. It is not intended for diagnostic, therapeutic, or veterinary applications. This molecule belongs to the isoxazole carboxamide chemical class, which has demonstrated significant potential in early-stage drug discovery, particularly in oncology. Compounds within this structural family have been investigated as potent modulators of specific biological targets. Recent patent literature indicates that structurally related isoxazole carboxamides act as inhibitors of SMYD2 and SMYD3, which are histone methyltransferases implicated in epigenetic regulation . Dysregulation of these proteins is associated with various disease states, including prostate cancer, leukemia, and other solid tumors, making them a key area of investigation . The molecular structure of this compound, featuring two linked isoxazole rings, is characteristic of scaffolds designed to interact with enzyme active sites. The 1,2-oxazole (isoxazole) moiety is a privileged structure in medicinal chemistry, frequently employed in the synthesis of novel bioactive molecules and heterocyclic amino acid-like building blocks for chemical library development . Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry programs, for target validation studies, or as a starting point for the synthesis of more complex derivatives. For research purposes only. Not for human use.

Properties

IUPAC Name

5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-8-6-10(18-14-8)4-3-5-13-12(16)11-7-9(2)17-15-11/h6-7H,3-5H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICYTUIDLYEZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCCC2=CC(=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Compound Name Substituent Modifications Key Functional Groups Molecular Weight Reference
5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide Methyl (oxazole-5), methyl (oxazole-3) Bis-oxazole, carboxamide 261.28 g/mol Target Compound
BK45721 (5-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1,2-oxazole-3-carboxamide) Pyridazinyl group replaces oxazolyl Oxazole, pyridazinone 262.26 g/mol
N,N-dimethyl-5-(3-{2-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}propyl)-1,2-oxazole-3-carboxamide Trifluoromethyl oxadiazole, phenoxy linker Oxadiazole, dimethylcarboxamide 424.37 g/mol
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (3a–3p) Pyrazole core, chloro, cyano substituents Bis-pyrazole, carboxamide 403.1–437.1 g/mol
Key Observations:
  • Core Heterocycles: The target compound’s bis-oxazole system contrasts with pyrazole-pyrazole (e.g., 3a–3p ) or oxazole-oxadiazole hybrids (e.g., ).
  • Substituent Effects : Methyl groups in the target compound may reduce steric hindrance compared to bulkier aryl or trifluoromethyl groups in analogs .
  • Linker Flexibility: The propyl chain in the target compound provides conformational flexibility, similar to phenoxy linkers in ’s analog but shorter than pyridazinone-containing BK45721 .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL) Spectral Data (¹H-NMR δ)
Target Compound Not reported 1.8 (estimated) Moderate in DMSO Expected peaks: ~2.6 (methyl), 7.4–8.1 (oxazole protons)
BK45721 Not reported 1.5 High in ethanol Similar methyl signals, pyridazinone protons at ~6.5–7.0
3a 133–135 3.2 Low in water Aryl protons at 7.43–8.12, methyl at 2.66
Compound Not reported 4.1 Low in aqueous buffers Trifluoromethyl singlet at ~-60 ppm (¹⁹F-NMR)
Analysis:
  • Lipophilicity : The target compound’s predicted LogP (1.8) is lower than pyrazole derivatives (3.2 for 3a ), suggesting better aqueous solubility.
  • Thermal Stability : Methyl groups may stabilize the oxazole rings, though melting points are unreported. Pyrazole analogs (e.g., 3a: 133–135°C ) indicate moderate stability.

Crystallographic Analysis

Crystal structures of related compounds (e.g., pyrazole derivatives ) are often solved using SHELXL . The target compound’s structure could be confirmed via similar methods, with ORTEP-3 aiding in visualization.

Biological Activity

5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on various research findings.

The compound's structure includes an isoxazole ring, which contributes to its biological activity. The molecular formula is C13H16N2O3C_{13}H_{16}N_2O_3, and it features multiple functional groups that can interact with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₃
Molecular Weight252.28 g/mol
IUPAC NameThis compound

Anticancer Activity

The anticancer properties of this compound have been explored through in vitro studies. Similar compounds in the oxazole family have shown promising results against various cancer cell lines. For instance, derivatives have been tested against colorectal cancer cells (HT29) with a reported cytotoxic concentration (CC50) that suggests efficacy comparable to established chemotherapeutics like cisplatin .

In a related study, oxazolo[5,4-d]pyrimidines were identified as potential VEGFR-2 inhibitors, which are critical in cancer progression and metastasis . Although direct studies on the specific compound may be sparse, its structural relatives suggest a pathway for anticancer activity through inhibition of key cellular pathways.

The mechanism by which this compound exerts its effects may involve interactions with specific enzymes or receptors implicated in microbial resistance or tumor growth. Isoxazoles are known to modulate biological processes by acting on various molecular targets .

Case Studies and Research Findings

Several studies provide insights into the biological activities of related compounds:

  • Antimicrobial Evaluation : A study synthesized novel oxazoles and assessed their antimicrobial properties against different bacterial strains. The findings indicated varying degrees of toxicity and effectiveness, highlighting the potential for further development of related compounds .
  • Cytotoxicity Tests : In vitro cytotoxicity assays demonstrated that certain derivatives had lower toxicity against normal human cells compared to established drugs while maintaining efficacy against cancer cell lines . This suggests a favorable therapeutic index for further exploration.

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